2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methylthiazolyl groups. The synthetic route may start with commercially available precursors, such as 2-fluoroaniline and 2-bromoacetophenone, which undergo cyclization to form the thiazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Another thiazole derivative with comparable properties.
Uniqueness
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both fluorophenyl and methylthiazolyl groups, which may enhance its biological activity and specificity compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C15H12FN3OS2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12FN3OS2/c1-9-7-22-15(17-9)19-13(20)6-10-8-21-14(18-10)11-4-2-3-5-12(11)16/h2-5,7-8H,6H2,1H3,(H,17,19,20) |
InChI Key |
VDTKPRCHJPGQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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